[1-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
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Overview
Description
The compound [1-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and esterification. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production may involve the use of biocatalysts or engineered microorganisms to streamline the synthesis process. This approach can be more sustainable and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The phenylpropene moiety can participate in electrophilic aromatic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution can introduce halogens or nitro groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it versatile for various chemical transformations.
Biology
In biological research, the compound may be studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups. It could also be investigated for its interactions with enzymes and other biomolecules.
Medicine
In medicine, the compound may have potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups and the phenylpropene moiety suggest it could participate in hydrogen bonding and π-π interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
[1-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate: This compound is unique due to its specific arrangement of functional groups.
Other Phenylpropene Derivatives: Compounds like eugenol and isoeugenol share the phenylpropene moiety but differ in their functional groups and overall structure.
Polyhydroxy Compounds: Compounds such as quercetin and catechin also feature multiple hydroxyl groups but differ in their core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a glycosylated backbone with a phenylpropene moiety, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C18H24O10 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
[1-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H24O10/c19-7-12(27-14(22)6-3-10-1-4-11(21)5-2-10)9-26-18-17(25)16(24)15(23)13(8-20)28-18/h1-6,12-13,15-21,23-25H,7-9H2/b6-3+ |
InChI Key |
WYSRAMKKFNDRPR-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC(CO)COC2C(C(C(C(O2)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC(CO)COC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
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